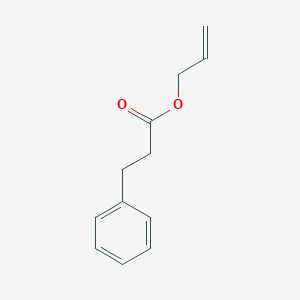
titanium methacrylate triisopropoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
titanium methacrylate triisopropoxide is a coordination compound that features titanium in its +4 oxidation state. This compound is notable for its unique combination of ligands, which include 2-methylprop-2-enoate and propan-2-olate. These ligands contribute to the compound’s stability and reactivity, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of titanium methacrylate triisopropoxide typically involves the reaction of titanium tetrachloride with 2-methylprop-2-enoic acid and propan-2-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+CH2=C(CH3)COOH+CH3CHOHCH3→Ti(OCH(CH3)CH3)(O2CCH2C(CH3)=CH2)2+4HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: titanium methacrylate triisopropoxide can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be further oxidized under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of titanium.
Substitution: Ligands can be replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Ligand exchange reactions using different carboxylic acids or alcohols.
Major Products Formed:
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium coordination complexes with different ligands.
科学研究应用
titanium methacrylate triisopropoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its anti-cancer properties and as a component in medical implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
作用机制
The mechanism by which titanium methacrylate triisopropoxide exerts its effects involves the coordination of the titanium center with various substrates. The titanium atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The specific pathways and molecular targets depend on the nature of the ligands and the reaction conditions.
相似化合物的比较
Titanium(4+) tetrapropan-2-olate: Similar in structure but lacks the 2-methylprop-2-enoate ligand.
Titanium(4+) 2-(bis(2-hydroxyethyl)amino)ethanolate propan-2-olate (1/2/2): Contains different ligands, leading to distinct reactivity and applications.
Titanium(4+) octadecanoate propan-2-olate (1/1/3): Features a longer chain carboxylate ligand, affecting its solubility and reactivity.
Uniqueness: titanium methacrylate triisopropoxide is unique due to the presence of both 2-methylprop-2-enoate and propan-2-olate ligands. This combination imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and materials science.
属性
IUPAC Name |
2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.3C3H7O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3H,1-2H3;/q;3*-1;+4/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUHLUAUFQHBM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572522 |
Source


|
| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18327-72-5 |
Source


|
| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

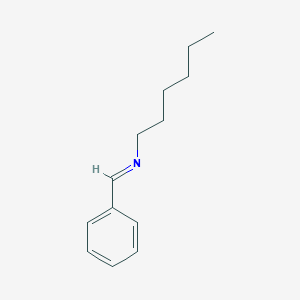
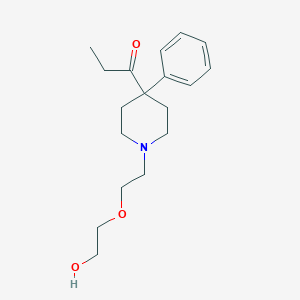



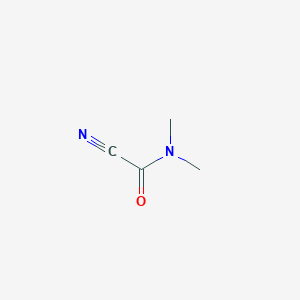

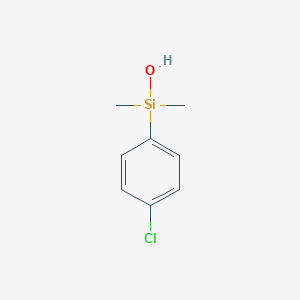

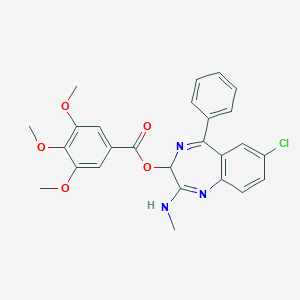

![2-chloro-5-methyl-5,6,7,9,10,14b-hexahydroisoquino[2,1-d][1,4]benzodiazepine](/img/structure/B99693.png)
